molecular formula C10H9N B1339397 2,3-Dihydro-1H-indene-5-carbonitrile CAS No. 69975-67-3

2,3-Dihydro-1H-indene-5-carbonitrile

Cat. No.: B1339397
CAS No.: 69975-67-3
M. Wt: 143.18 g/mol
InChI Key: LJOVFJHPHSEXLW-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-5-carbonitrile is an organic compound with the molecular formula C10H9N. It belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications. This compound features a fused bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with a nitrile group attached at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-indene-5-carbonitrile typically involves the catalytic hydrogenation of indene-5-carbonitrile. One common method includes the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. Another approach involves the reduction of 5-cyano-2,3-dihydro-1H-indene using lithium aluminum hydride (LiAlH4) in anhydrous ether .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the catalytic hydrogenation of indene derivatives in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether, hydrogen gas with Pd/C catalyst.

    Substitution: Bromine in carbon tetrachloride (CCl4), sulfuric acid (H2SO4) for sulfonation.

Major Products Formed:

    Oxidation: 2,3-Dihydro-1H-indene-5-carboxylic acid, 2,3-Dihydro-1H-indene-5-one.

    Reduction: 2,3-Dihydro-1H-indene-5-amine.

    Substitution: 5-Bromo-2,3-dihydro-1H-indene, 5-Sulfo-2,3-dihydro-1H-indene.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-indene-5-carbonitrile largely depends on its chemical reactivity and the specific context in which it is used. In biochemical applications, the nitrile group can interact with enzymes, leading to the formation of enzyme-substrate complexes. This interaction can modulate enzyme activity and influence various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-1H-indene-5-carbonitrile is unique due to its specific nitrile group positioning, which influences its reactivity and interaction with other molecules. This positioning allows for selective reactions and applications that are distinct from its isomers and analogs .

Properties

IUPAC Name

2,3-dihydro-1H-indene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOVFJHPHSEXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574674
Record name 2,3-Dihydro-1H-indene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69975-67-3
Record name 2,3-Dihydro-1H-indene-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69975-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-indene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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